Weak PNMT Inhibition Profile
The compound exhibits extremely weak in vitro inhibitory activity against bovine phenylethanolamine N-methyltransferase (PNMT) with a Ki of 1.11 × 10^6 nM (1.11 mM) [1]. This value is several orders of magnitude higher (weaker affinity) than known PNMT inhibitors such as LY134046 (Ki ~ 13 nM) or SK&F 64139 (Ki ~ 20 nM), and also significantly weaker than the endogenous substrate norepinephrine (Km ~ 100 μM) [2]. This data indicates that the para-dimethylamino substitution does not confer potent PNMT inhibition, differentiating this compound from more active aryl-substituted analogs that may be sought for PNMT-targeted research.
vs SK&F 64139 (Ki ~20 nM)
| Evidence Dimension | PNMT Inhibition Affinity (Ki) |
|---|---|
| Target Compound Data | 1.11 × 10^6 nM (1.11 mM) |
| Comparator Or Baseline | LY134046 (Ki ~ 13 nM); SK&F 64139 (Ki ~ 20 nM); Norepinephrine substrate (Km ~ 100 μM) |
| Quantified Difference | Target compound Ki is >85,000-fold higher than potent inhibitors; ~10-fold higher than substrate Km |
| Conditions | In vitro radiochemical assay using bovine phenylethylamine N-methyltransferase |
Why This Matters
Procurement for PNMT-focused research should be based on this weak affinity profile, as the compound is unsuitable for applications requiring potent PNMT modulation but may serve as a negative control or structural comparator.
- [1] BindingDB. BDBM50367284 (CHEMBL291584). Ki = 1.11E+6 nM against PNMT. View Source
- [2] Grunewald, G. L., et al. "Synthesis and biochemical evaluation of tricyclic and tetracyclic inhibitors of phenylethanolamine N-methyltransferase." J. Med. Chem. 2006, 49, 1851-1866. View Source
